![molecular formula C31H34N4O10 B1259702 [(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B1259702.png)
[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate
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Overview
Description
[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate is a natural product found in Streptomyces lavendulae with data available.
Scientific Research Applications
Synthesis and Chemical Reactions
The complex organic compound demonstrates its significance in diverse synthetic pathways and chemical reactions. For example, Mosimann and Vogel (2000) illustrated its role in oxetane formation through 1,3-migration of benzyloxy groups in specific cationic intermediates, leading to the formation of complex bicyclic and tricyclic systems (Mosimann & Vogel, 2000). Meyer, Huffman, and Schroeder (1968) highlighted its application in the total synthesis of diterpenoids, which are significant due to their pharmacological properties (Meyer, Huffman, & Schroeder, 1968). These reactions underscore the compound's versatility in organic synthesis, particularly in creating complex molecular architectures.
Pharmacological Synthesis
In the realm of pharmacology, the compound is pivotal in synthesizing biologically active molecules. Matsumoto, Imai, Miuchi, and Sugibayashi (1985) utilized a similar compound in the total synthesis of 16-hydroxyferruginol, a compound with significant natural activity (Matsumoto et al., 1985). This illustrates the compound's potential in the synthesis of bioactive molecules, particularly in the field of natural product synthesis and drug development.
Advanced Material Synthesis
The compound also finds application in advanced material synthesis. Wojdyla et al. (2022) demonstrated its use in creating novel copolymers of vinyl acetate, which could have implications in material science and engineering (Wojdyla et al., 2022). These materials could be relevant in various industries, ranging from automotive to aerospace, where specialized polymers are increasingly in demand.
properties
Product Name |
[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate |
---|---|
Molecular Formula |
C31H34N4O10 |
Molecular Weight |
622.6 g/mol |
IUPAC Name |
[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate |
InChI |
InChI=1S/C31H34N4O10/c1-12-25(39)15-8-18-24-23-16(26(40)13(2)29(44-6)30(23)45-21(38)11-36)7-17(34(24)4)19(9-32)35(18)20(10-33-31(42)14(3)37)22(15)27(41)28(12)43-5/h17-20,24,36,40H,7-8,10-11H2,1-6H3,(H,33,42)/t17-,18-,19-,20-,24-/m0/s1 |
InChI Key |
GATZXGIUISULHU-HPGFDKJQSA-N |
Isomeric SMILES |
CC1=C(C2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)C#N)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)OC(=O)CO)O |
Canonical SMILES |
CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)OC(=O)CO)O |
synonyms |
saframycin R |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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